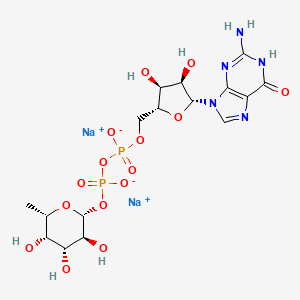![molecular formula C14H25N3O6 B6594992 beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- CAS No. 158478-77-4](/img/structure/B6594992.png)
beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-
Übersicht
Beschreibung
Beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-: is a versatile chemical compound with a complex structure. It is known for its applications in various scientific research fields, including drug synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- typically involves multiple steps, starting with the reaction of beta-alanine with a suitable carbonyl compound under controlled conditions. The reaction conditions may include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the specific type of reaction, with factors such as temperature, pressure, and solvent choice playing a crucial role.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- is used as a building block for the synthesis of complex molecules, including pharmaceuticals and organic materials.
Biology
In biology, this compound may be used as a tool for studying biological processes, such as enzyme inhibition and protein interactions.
Medicine
Industry
In industry, this compound is utilized in the production of various materials, including catalysts and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- include other beta-alanine derivatives and related carbonyl compounds.
Uniqueness
What sets beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- apart from these similar compounds is its specific structure and the unique properties that arise from it. These properties make it particularly useful in certain applications, such as drug synthesis and catalysis.
Eigenschaften
IUPAC Name |
3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6/c1-13(2,3)22-11(20)16-10(15-8-7-9(18)19)17-12(21)23-14(4,5)6/h7-8H2,1-6H3,(H,18,19)(H2,15,16,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTHUODSNXIPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202338 | |
| Record name | 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158478-77-4 | |
| Record name | 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158478-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)


![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)







![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)
